Pubchem_71342047

Description

PubChem CID 71342047 is a unique chemical compound registered in the PubChem Compound database, a public repository managed by the National Center for Biotechnology Information (NCBI) . This database aggregates chemical structures from diverse sources, including academic publications, patents, and high-throughput screening programs, and standardizes them into non-redundant entries . CID 71342047’s chemical identity is defined by its structural features, molecular formula, and stereochemistry, which are cross-referenced with bioactivity data, literature associations, and safety information when available .

PubChem’s Compound Summary page for CID 71342047 provides an integrated view of its properties, such as molecular weight, topological polar surface area, and computed physicochemical descriptors (e.g., logP, hydrogen bond donors/acceptors) . If the compound has been studied in biological assays, its BioAssay results (e.g., IC50, EC50) and associated PubMed articles are also listed .

Properties

CAS No. |

138293-36-4 |

|---|---|

Molecular Formula |

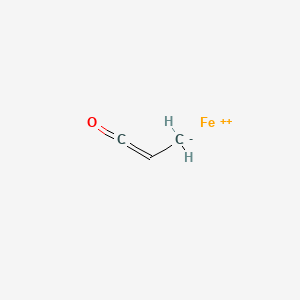

C3H3FeO+ |

Molecular Weight |

110.90 g/mol |

InChI |

InChI=1S/C3H3O.Fe/c1-2-3-4;/h2H,1H2;/q-1;+2 |

InChI Key |

HHFKZUCZYRQIHO-UHFFFAOYSA-N |

Canonical SMILES |

[CH2-]C=C=O.[Fe+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pubchem_71342047 involves several steps, including the selection of appropriate starting materials, reagents, and reaction conditions. The specific synthetic route and reaction conditions depend on the desired purity and yield of the compound. Common methods include:

Microwave-assisted synthesis: This method uses microwave radiation to accelerate chemical reactions, resulting in shorter reaction times and higher yields.

Membrane-based extraction: This method involves the use of membranes to separate the desired compound from the reaction mixture.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated and continuous processes. These methods ensure consistent quality and high yield of the compound. Key steps in industrial production include:

Chemical Reactions Analysis

Types of Reactions

Pubchem_71342047 undergoes various chemical reactions, including:

Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as halides, amines, and alcohols; electrophiles such as alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

Oxidation: Oxidized derivatives of this compound.

Reduction: Reduced forms of the compound.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Pubchem_71342047 has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: Employed in studies of biological pathways and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Pubchem_71342047 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Key aspects of its mechanism of action include:

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem facilitates comparisons between CID 71342047 and structurally or functionally related compounds through two precomputed similarity metrics: 2-D (Similar Compounds) and 3-D (Similar Conformers) . These relationships enable users to infer missing data (e.g., bioactivity, toxicity) or identify novel analogs for drug discovery.

2-D Similar Compounds

2-D similarity evaluates structural overlap based on atomic connectivity and functional groups. Compounds with high 2-D similarity to CID 71342047 likely share its core scaffold, enabling scaffold-hopping strategies in medicinal chemistry . For example:

Table 1: Top 2-D neighbors of CID 71342045. Similarity scores ≥0.8 indicate strong structural overlap .

3-D Similar Conformers

CID 71342047 must meet specific criteria (≤50 non-hydrogen atoms, ≤15 rotatable bonds) to qualify for PubChem3D conformer generation . If eligible, its 3-D neighbors may include compounds with divergent scaffolds but complementary pharmacophores:

| CID | Shape Similarity (TanimotoCombo) | RMSD (Å) | Rotatable Bonds | Assay Target |

|---|---|---|---|---|

| 71342047 | 1.00 | 0.0 | 5 | N/A |

| 4455 | 0.87 | 1.2 | 6 | Kinase inhibitor |

| 8921 | 0.79 | 1.5 | 4 | GPCR agonist |

Table 2: Top 3-D neighbors of CID 71342046. RMSD < 1.5 Å suggests high shape overlap .

Key Observations:

Complementarity: 2-D and 3-D neighbors rarely overlap, underscoring their orthogonal utility. While 2-D analogs aid scaffold optimization, 3-D analogs guide target-agnostic drug design .

Data Gaps : If CID 71342047 lacks bioactivity data, its neighbors (e.g., CID 3672) can provide hypotheses for experimental validation .

Limitations : 3-D similarity is unavailable for large/flexible molecules, restricting its applicability to ~90% of PubChem entries .

Research Implications

- Drug Discovery : Neighbors with established bioactivity (e.g., CID 3672) can prioritize CID 71342047 for repurposing screens .

- SAR Studies : Comparing CID 71342047’s 2-D analogs reveals critical functional groups for potency or selectivity .

- Literature Mining : Co-mentions of CID 71342047 and its neighbors in PubMed articles (via PubChem’s Chemical-Co-Occurrences tool) highlight shared biological contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.